Capecitabine Impurity M, also known as 2'-(5'-Deoxy-Beta-D-ribofuranoyl) Capecitabine, is a chemical compound with the CAS Number 296248-49-2. It has the molecular formula C11H14FN3O6 and is classified as a derivative of capecitabine, a widely used chemotherapeutic agent. This impurity is significant in pharmaceutical formulations and quality control due to its potential effects on the efficacy and safety of capecitabine-based therapies .
Synthesis of Capecitabine Impurity M typically involves multi-step organic synthesis techniques that include:
The details of these synthetic routes can vary based on the specific laboratory protocols and desired purity levels .
Capecitabine Impurity M is primarily relevant in:
Capecitabine Impurity M has several structural analogs and related compounds that share similar properties but differ in their functional groups or substituents. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Capecitabine | C15H22FN3O6 | Parent compound; used as an anticancer drug |
Capecitabine EP Impurity M | C11H14FN3O6 | Slightly different structure; relevant impurity |
5-Fluorouracil | C4H5FN2O2 | A direct analog; used in cancer therapy |
Doxorubicin | C27H29NO11 | Different mechanism; anthracycline antibiotic |
Capecitabine Impurity M stands out due to its specific structural features that relate closely to capecitabine while serving as a significant impurity marker in formulations .